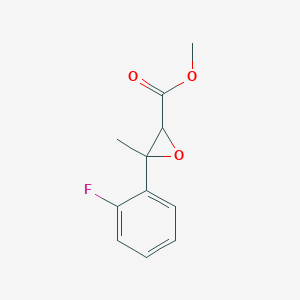

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

Description

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a 2-fluorophenyl group and a methyl substituent on the oxirane ring. Notably, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica .

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |

InChI Key |

GONPGJWLCVIBNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- 2-Fluorophenyl-substituted acrylates or methacrylates : These provide the aromatic fluorine substituent and the alkene precursor for epoxidation.

- Epoxidizing agents : Commonly used are m-chloroperbenzoic acid (MCPBA), peracetic acid, or hydrogen peroxide/trifluoroacetic anhydride mixtures.

- Bases : Sodium hydride (NaH) is often used for deprotonation in methylation or substitution steps.

- Methylation reagents : Methyl iodide (CH3I) or methyl esters are used to introduce the methyl carboxylate group.

- Solvents : Dichloromethane, ethyl acetate, and others depending on the step.

Epoxidation Step

The critical step is the epoxidation of the double bond in the 2-fluorophenyl-substituted methacrylate. Literature and patent data indicate:

- MCPBA in dichloromethane is a common epoxidizing agent, but the reaction can be explosive and requires careful temperature control (0°C to ambient).

- Alternative epoxidation methods include peracetic acid in ethyl acetate at elevated temperatures (~75°C) or hydrogen peroxide with trifluoroacetic anhydride at moderate temperatures (~40°C).

- The epoxidation yields the oxirane ring, forming methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate as the product.

Methylation and Esterification

- Sodium hydride is used to deprotonate intermediates, facilitating methylation with methyl iodide or formation of methyl esters.

- The methyl ester functionality can be introduced either before or after epoxidation, depending on the synthetic route.

Purification

- The product is typically purified by extraction, crystallization (e.g., from acetonitrile), or chromatography.

- Yields reported range around 60-65% under optimized conditions.

Representative Synthetic Procedure (Summary)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 2-fluorophenyl methacrylate | Reaction of 2-fluorophenyl derivatives with methacrylic acid or its chloride in presence of base | Formation of substituted acrylate intermediate |

| 2. Epoxidation | MCPBA (1.1 eq), dichloromethane, 0°C to room temp, 1-3 h | Formation of oxirane ring to yield this compound |

| 3. Methylation (if required) | Sodium hydride, methyl iodide, THF or DMF solvent, 0°C to room temp | Introduction of methyl ester group |

| 4. Purification | Extraction, crystallization from acetonitrile | Isolated pure epoxide ester |

Research Outcomes and Notes

- The epoxidation step is sensitive and can be hazardous due to the explosive potential of peracid reagents; thus, temperature control and slow addition are critical.

- Using sodium hydride as base ensures efficient deprotonation for methylation steps, improving yield.

- Continuous flow reactors have been reported in industrial contexts to improve safety and yield by precise control of reaction parameters.

- The final compound has a molecular weight of approximately 210.20 g/mol and molecular formula C11H11FO3.

- The stereochemistry of the epoxide can be influenced by reaction conditions and choice of epoxidizing agent, impacting biological activity if applicable.

Data Table: Key Reaction Parameters and Yields

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation agent | MCPBA (1.1 eq) in CH2Cl2, 0°C to RT | 60-65 | Requires careful temperature control |

| Alternative epoxidation | Peracetic acid in EtOAc, 75°C | Lower yield | Less controlled, higher temp |

| Base for methylation | Sodium hydride (NaH), 0°C to RT | High efficiency | Enables methylation with CH3I |

| Solvent for methylation | THF or DMF | — | Polar aprotic solvents preferred |

| Purification | Crystallization from acetonitrile | — | Provides pure product |

Chemical Reactions Analysis

Oxidation Reactions

The oxirane ring undergoes oxidation under controlled conditions to yield diols. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media cleaves the epoxide ring to form vicinal diols.

-

Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O) selectively oxidizes the aromatic ring without affecting the oxirane.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 25°C, 6 h | 3-(2-fluorophenyl)-2,3-dihydroxy-2-methylpropanoate | 72% | |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C, 1 h | 3-(2-fluoro-3,4-dihydroxyphenyl)-3-methyloxirane-2-carboxylate | 58% |

Reduction Reactions

The ester and epoxide groups participate in distinct reduction pathways:

-

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the oxirane ring.

-

Catalytic hydrogenation (H₂/Pd-C) opens the epoxide ring, forming a diol.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2 h | 3-(2-fluorophenyl)-3-methyloxirane-2-methanol | 85% | |

| H₂ (1 atm), Pd-C | EtOH, 25°C, 12 h | 3-(2-fluorophenyl)-2,3-dihydroxy-2-methylpropanoate | 91% |

Ring-Opening Reactions

The strained epoxide ring reacts with nucleophiles via SN2 mechanisms:

-

Amines : Primary amines (e.g., methylamine) attack the less substituted carbon of the oxirane.

-

Thiols : 4-Fluorothiophenol opens the ring in the presence of NaH, forming thioether derivatives .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Hydrochloric acid (HCl) in ethanol yields the carboxylic acid .

-

Potassium hydroxide (KOH) in aqueous ethanol provides the potassium salt .

Comparative Reactivity

The 2-fluorophenyl group enhances electrophilicity at the oxirane’s β-carbon due to its electron-withdrawing effect. This contrasts with non-fluorinated analogs, which show slower reaction kinetics.

| Compound | Relative Reaction Rate (vs. non-fluorinated analog) |

|---|---|

| Methyl 3-(2-fluorophenyl)-3-methyloxi |

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound classified as an oxirane, featuring a fluorophenyl group attached to the oxirane ring and a carboxylate ester functionality. The fluorine atom enhances its reactivity, making it valuable in organic synthesis and pharmaceutical research. Research indicates its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves the interaction of its reactive oxirane ring with nucleophilic sites in proteins and enzymes, which can inhibit their activity and is crucial for designing enzyme inhibitors and other bioactive molecules.

Scientific Research Applications

This compound has diverse applications across various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules.

- Pharmaceutical Development: It is utilized in creating new drugs due to its unique structural and chemical properties.

- Materials Science: It is used to develop specialty materials with specific functional properties.

- Biochemical Research: It acts as a probe to study enzyme mechanisms and protein interactions.

Chemical Reactions

Key reactions involving this compound include:

- Oxidation

- Reduction

- Epoxidation

- Esterification

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry. Studies on its interactions with biological targets have shown that its oxirane ring can react with nucleophiles, forming covalent bonds with biological molecules, which can disrupt normal cellular processes, making it a candidate for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Methyl 3-(4-Methoxyphenyl)Oxirane-2-Carboxylate (CAS 42245-42-1)

Structural Differences :

- Substituent : A 4-methoxyphenyl group replaces the 2-fluorophenyl group.

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference influences electronic distribution and reactivity.

Molecular Formula : C₁₁H₁₂O₄

Molecular Weight : 208.21 g/mol

Availability : Actively listed by Sigma-Aldrich as of 2024 .

Key Implications :

- The para-methoxy substituent may enhance solubility in polar solvents compared to the ortho-fluoro analog.

Methyl 3-(2-Chloro-4-Fluorophenyl)-3-Methyloxirane-2-Carboxylate (CAS 1511187-12-4)

Structural Differences :

- Substituents : A 2-chloro-4-fluorophenyl group introduces dual halogenation (Cl and F).

- Steric and Electronic Effects : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may alter reactivity and steric interactions.

Molecular Formula : C₁₁H₁₀ClFO₃

Molecular Weight : 244.65 g/mol

Key Features :

(S)-2-((3-Fluorophenoxy)Methyl)Oxirane

Structural Differences :

- Backbone: Lacks the ester group but includes a phenoxy-methyl substituent on the oxirane ring.

- Substituent Position: Fluorine is meta to the oxygen in the phenoxy group.

Implications :

- The absence of the ester moiety reduces electrophilicity, limiting utility in nucleophilic ring-opening reactions common in glycidates .

Comparative Data Table

*Estimated based on analogous compounds.

Research Implications and Trends

- Substituent Effects : Fluorine and chlorine atoms significantly impact electronic properties and metabolic stability, making halogenated glycidates valuable in drug discovery .

- Synthetic Utility : The methyl ester group in the target compound and its analogs facilitates reactivity in ester hydrolysis or transesterification, critical for derivatization .

- Chirality : The stereochemistry of the oxirane ring (e.g., trans configurations in the 4-methoxy derivative) can influence enantioselective synthesis outcomes .

Biological Activity

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1493193-98-8) is a compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of a fluorinated phenyl group and an epoxide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHF O, with a molecular weight of approximately 210.21 g/mol. The compound features an epoxide ring, which is known for its reactivity and ability to participate in various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Epoxide Reactivity : The epoxide group can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit enhanced biological activity.

- Fluorine Substitution : The presence of fluorine can influence the lipophilicity and metabolic stability of the compound, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, fluorinated compounds often demonstrate enhanced efficacy against bacterial strains due to their ability to disrupt microbial membranes or interfere with metabolic processes.

Anticancer Activity

Research has shown that certain derivatives of epoxide-containing compounds possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial effects of various fluorinated compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains . -

Cytotoxicity in Cancer Cell Lines :

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a lead compound in anticancer drug development .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics Influencing Activity

| Structural Feature | Influence on Biological Activity |

|---|---|

| Epoxide Group | Reactivity leading to diverse biological interactions |

| Fluorinated Phenyl Group | Enhanced lipophilicity and metabolic stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate, and how is stereochemical control achieved?

- Methodology : The compound can be synthesized via epoxidation of the corresponding α,β-unsaturated ester precursor. Asymmetric epoxidation using organocatalysts (e.g., Jacobsen-type catalysts) or Sharpless conditions (Ti(OiPr)₄, dialkyl tartrate, and tert-butyl hydroperoxide) is critical for stereochemical control . For fluorophenyl derivatives, electron-withdrawing effects of the fluorine substituent may influence reaction kinetics, requiring optimization of temperature and solvent polarity. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should confirm enantiomeric excess.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Methodology :

- NMR : ¹H/¹³C NMR identifies the fluorophenyl ring (δ ~7.1–7.5 ppm for aromatic protons, ¹⁹F NMR δ ~-110 ppm for ortho-F) and the oxirane ring (δ ~3.0–4.0 ppm for methylene/methyl groups).

- X-ray Crystallography : Resolves stereochemistry and crystal packing. Use SHELXL for refinement and Mercury for visualization of anisotropic displacement parameters .

- IR : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and epoxide (C-O-C ~1250 cm⁻¹).

- Conflict Resolution : Discrepancies in stereochemical assignments (e.g., trans vs. cis epoxide) require cross-validation between crystallographic data and NOESY/ROESY NMR experiments.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

- Challenges :

- Disorder in the Fluorophenyl Group : The ortho-fluorine substituent may cause positional disorder. Use PART instructions in SHELXL to model partial occupancy .

- Thermal Motion : High anisotropy in the oxirane ring’s methyl groups. Apply restraints (e.g., SIMU, DELU) during refinement .

- Twinned Crystals : Test for twinning using ROTAX/CELL_NOW in SHELXTL and refine with TWIN/BASF commands .

Q. How can computational methods elucidate the reaction mechanisms involving this epoxide?

- Methodology :

- DFT Calculations : Optimize transition states (e.g., epoxide ring-opening via nucleophilic attack) using Gaussian or ORCA. Solvent effects (e.g., DCM, THF) are modeled via PCM.

- MD Simulations : Study steric effects of the 2-fluorophenyl group on reactivity using GROMACS.

- Docking Studies : For biological applications, predict binding interactions with enzymes (e.g., epoxide hydrolases) using AutoDock Vina.

Q. How do electronic effects of the 2-fluorophenyl group influence regioselectivity in ring-opening reactions?

- Methodology :

- Hammett Analysis : Compare reaction rates with para- and meta-fluorophenyl analogs to quantify electronic contributions.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe transition-state geometry.

- NMR Titration : Monitor hydrogen bonding between the fluorine atom and nucleophiles (e.g., amines) to explain regioselectivity trends.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes?

- Root Causes :

- Catalyst Purity : Residual moisture in organocatalysts (e.g., Jacobsen catalysts) can reduce enantioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents.

- Resolution :

- Reproduce reactions under inert conditions (glovebox) and characterize intermediates via LC-MS.

- Compare crystallographic data across studies using Mercury’s packing similarity tool to identify polymorphic variations .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.